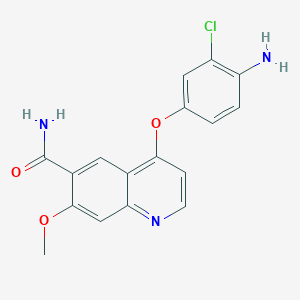

4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide

説明

4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide is a quinoline-based compound characterized by a carboxamide group at position 6, a methoxy group at position 7, and a 4-amino-3-chlorophenoxy substituent at position 4 of the quinoline core. This compound serves as a critical intermediate in the synthesis of lenvatinib, a multikinase inhibitor approved for treating thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma .

The synthesis involves coupling 4-chloro-7-methoxyquinoline-6-carboxamide with 4-amino-3-chlorophenol in dimethyl sulfoxide (DMSO) under alkaline conditions, yielding the target compound with high purity (99.8%) and efficiency (64% yield) . Its structural features, including the amino and chloro groups on the phenoxy ring, make it a versatile precursor for further modifications to enhance pharmacological activity.

特性

IUPAC Name |

4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c1-23-16-8-14-10(7-11(16)17(20)22)15(4-5-21-14)24-9-2-3-13(19)12(18)6-9/h2-8H,19H2,1H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQLBCBNNWFEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417722-93-1 | |

| Record name | 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417722931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-AMINO-3-CHLOROPHENOXY)-7-METHOXY-6-QUINOLINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTF97MBJ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Method A: Direct Synthesis from Intermediate Compounds

This method involves the reaction of precursor compounds under controlled conditions.

Reagents :

- 4-(6-formamyl-7-methoxyquinoline-4-oxygen base)

- 2-chloroanilino t-butyl formate

- Methyl alcohol

- Hydrochloric acid solution

-

- Combine the precursor with methyl alcohol and hydrochloric acid solution.

- Stir at room temperature for 3 to 8 hours.

- Add ether to the reaction mixture and stir for an additional 20 to 60 minutes.

- Filter and dry to obtain the final product.

Yield : Approximately 91.1% based on the initial mass of precursor used.

Method B: One-Pot Synthesis

This approach simplifies the process by combining multiple steps into a single reaction sequence.

Reagents :

- 4-amino-3-chloro-phenol

- Phenyl chloroformate

- Cyclopropylamine

- Cesium carbonate

- Dimethyl sulfoxide (DMSO)

-

- React 4-amino-3-chloro-phenol with phenyl chloroformate in a solvent like DMSO.

- Introduce cyclopropylamine directly into the reaction mixture.

- Heat at approximately 50°C for several hours.

- Isolate the product through crystallization techniques.

Yield : The process can yield products with HPLC purity exceeding 99%.

Method C: Seeded Crystallization

This method employs seeded crystallization to enhance purity and yield.

Reagents :

- Initial compound (from previous methods)

- Dimethylacetamide

- Propanol

-

- Dissolve the initial compound in dimethylacetamide and heat to about 60°C.

- Add propanol and maintain the mixture at room temperature for several hours.

- Filter and wash with propanol before drying under reduced pressure.

Yield : Typically results in high-purity crystals suitable for further applications.

Post-synthesis, characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the synthesized compound.

The synthesis of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide can be efficiently achieved through various methods that combine different reagents and operational conditions. Each method provides unique advantages regarding yield, purity, and simplicity of execution. The choice of preparation method may depend on specific laboratory capabilities and desired application outcomes.

Further research could focus on optimizing these synthesis methods to enhance yields or reduce reaction times, as well as exploring alternative routes that may offer more environmentally friendly processes or reduced costs in large-scale production scenarios.

化学反応の分析

Types of Reactions

4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used under controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted quinoline compounds.

科学的研究の応用

Medicinal Chemistry

This compound serves as an impurity standard in the quality control of Lenvatinib, a drug used for treating various cancers. Its role as an impurity is significant because it helps ensure the purity and efficacy of the primary drug through analytical methods like High-Performance Liquid Chromatography (HPLC) .

Antimicrobial Studies

Research has demonstrated that quinoline derivatives, including this compound, exhibit antimicrobial properties. A study evaluated several quinoline derivatives for their efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Research

The compound's structure indicates potential activity against cancer cells. It has been studied for its ability to inhibit certain receptor tyrosine kinases involved in tumor growth and angiogenesis. This makes it a candidate for further investigation in cancer therapy .

Synthesis of Quinoline Derivatives

As an intermediate in the synthesis of various quinoline derivatives, this compound plays a crucial role in expanding the library of quinoline-based drugs. Its synthesis often involves reaction conditions using potassium hydroxide and dimethyl sulfoxide, yielding high purity products suitable for further applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound alongside other quinoline derivatives. The results indicated that this compound exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Quality Control in Pharmaceuticals

In pharmaceutical manufacturing, maintaining the purity of active pharmaceutical ingredients (APIs) is critical. The use of this compound as an impurity standard has been documented to enhance the reliability of quality control processes for Lenvatinib production. Analytical methods utilizing this standard have shown improved accuracy in determining the levels of impurities during drug formulation .

作用機序

The mechanism of action of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide involves the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, fibroblast growth factor receptors, and stem cell factor receptors . By inhibiting these receptors, the compound can interfere with cellular signaling pathways that promote cell proliferation, angiogenesis, and survival, making it a potential candidate for cancer therapy.

類似化合物との比較

Table 1: Structural and Molecular Comparison

Key Observations:

- Lenvatinib : Incorporates a cyclopropylureido group and methanesulfonate salt, enhancing solubility and kinase inhibition breadth compared to the base compound .

- WXFL-152 : Addition of 2-fluoro and 3-cyclopropylthioureido groups improves binding affinity to VEGFR2, FGFR1, and PDGFRβ, making it a potent triple angiokinase inhibitor .

- WXFL-255 : Lacks the 2-fluoro group of WXFL-152, resulting in reduced potency against FGFR1 .

Pharmacological Profiles

Table 2: Pharmacological Activity Comparison

Key Findings:

- Lenvatinib: Broad-spectrum kinase inhibition with IC₅₀ values in the low nanomolar range for VEGFR2 and FGFR1, contributing to its efficacy in multiple cancers .

- WXFL-152 : Superior potency against VEGFR2 (IC₅₀ = 0.5 nM) compared to lenvatinib, attributed to the 2-fluoro and thioureido modifications .

Key Insights:

- Lenvatinib : Demonstrated clinical efficacy in Phase III trials, leading to FDA approval .

生物活性

4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, also known as a Lenvatinib impurity, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to Lenvatinib, a drug used primarily for cancer treatment. Understanding the biological activity of this compound can provide insights into its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO with a molecular weight of 345.76 g/mol. The compound features a quinoline backbone, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

Antitumor Activity

Research indicates that compounds within the quinoline family exhibit significant antitumor properties. The structural similarity of this compound to Lenvatinib suggests it may also possess similar mechanisms of action, particularly in inhibiting tumor cell proliferation.

-

Mechanism of Action :

- Quinoline derivatives often act by inhibiting specific kinases involved in cell signaling pathways critical for tumor growth. For instance, Lenvatinib targets vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis in tumors.

-

Case Studies :

- A study demonstrated that Lenvatinib and its impurities, including this compound, inhibited the growth of various cancer cell lines in vitro. The IC50 values indicated a dose-dependent response, suggesting potential efficacy in cancer therapy.

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. Preliminary studies have suggested that this compound may exert antibacterial effects against certain strains of bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, it is hypothesized to share characteristics with Lenvatinib regarding absorption and metabolism.

- Absorption : Likely to be well absorbed when administered orally.

- Metabolism : Predominantly metabolized by liver enzymes, suggesting possible interactions with other drugs metabolized through similar pathways.

Analytical Applications

Due to its role as an impurity in Lenvatinib production, this compound is utilized as a reference standard in high-performance liquid chromatography (HPLC) methods. This ensures the accuracy and specificity of analytical assays used to quantify Lenvatinib and its related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide and its intermediates?

- Methodological Answer : The synthesis typically involves cyclocondensation of halogenated benzoic acid derivatives with acrylates or amines. For example, intermediates like 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate ( ) can be synthesized via reactions between 2,4-dichloro-5-fluoro-3-nitrobenzoic acid and ethyl 3-(dimethylamino)acrylate, followed by cyclopropylamine substitution (). Phenoxy group introduction is achieved through nucleophilic aromatic substitution using 4-amino-3-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substituent positions (e.g., methoxy at C7, carboxamide at C6). Overlapping signals in aromatic regions may require 2D techniques like COSY or HSQC ().

- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally similar 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol ( ).

- HRMS : Validates molecular weight and functional groups ().

Q. What are the key steps in purifying this compound to achieve high analytical purity?

- Methodological Answer : After synthesis, purification involves:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol).

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove impurities ().

- HPLC : For final purity assessment, especially for chiral or regioisomeric byproducts ( ).

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of phenoxy group introduction during synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Electrophilic directing groups : The methoxy group at C7 activates the quinoline core for substitution at C4 or C6 ( ).

- Reaction conditions : Use of polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) enhances nucleophilic attack at the electron-deficient position ( ).

- Catalysts : Transition metals (e.g., CuI) may facilitate Ullmann-type coupling for challenging substitutions ( ).

Q. How can contradictory bioactivity data across substituted quinolines be resolved?

- Methodological Answer : Discrepancies in antimicrobial or antitumor activity often arise from:

- Substituent effects : The 3-chlorophenoxy group may enhance membrane permeability but reduce solubility ( ). Compare logP values and MICs across derivatives ( ).

- Assay variability : Standardize protocols (e.g., broth microdilution for MICs) and include positive controls (e.g., ciprofloxacin) ().

- Resistance mechanisms : Use gene knockout models to assess target specificity ( ).

Q. What computational strategies predict the binding affinity of this compound to kinase targets like c-Met or Pim-1?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 3F66 for c-Met) ( ).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values ( ).

Q. How can the impact of the 3-chlorophenoxy group on pharmacokinetics be evaluated?

- Methodological Answer :

- LogP determination : Shake-flask method to measure partition coefficients ().

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS ( ).

- Plasma protein binding : Use equilibrium dialysis to assess free fraction ( ).

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial potency between similar quinolines?

- Methodological Answer :

- Structural benchmarking : Compare MICs of 4-(4-amino-3-chlorophenoxy) derivatives against 6-fluoro-7-chloro analogs ( vs. 15).

- Resazurin assay : Validate bactericidal vs. bacteriostatic activity ().

- Check for efflux pump interference : Use efflux-deficient strains (e.g., E. coli ΔacrAB) to isolate intrinsic activity ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。